8-((dimethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
Chemical Structure and Key Features The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative based on the chromen-4-one core structure. Its uniqueness arises from:
- A dimethylaminomethyl group at position 8, enhancing solubility and receptor binding affinity.
- A 2-methoxyphenyl substituent at position 3, contributing to steric and electronic effects.
- A hydroxy group at position 7 and a methyl group at position 2, critical for antioxidant and enzyme-modulating activities .
Synthesis
The synthesis typically involves multi-step organic reactions:
Core Formation: Cyclization of precursors (e.g., salicylaldehyde derivatives with β-keto esters).
Mannich Reaction: Introduction of the dimethylaminomethyl group via formaldehyde and dimethylamine.
Substitution: Attachment of the 2-methoxyphenyl group under basic or acidic conditions .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-18(13-7-5-6-8-17(13)24-4)19(23)14-9-10-16(22)15(11-21(2)3)20(14)25-12/h5-10,22H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZPHJLADEJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19NO3
- CAS Number : 858764-22-4
This compound features a chromenone backbone with a dimethylaminomethyl group and a methoxyphenyl substituent, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |
The compound demonstrates a bactericidal mechanism, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways .
Biofilm Inhibition
Biofilm formation is a significant concern in bacterial infections, particularly with MRSA. The compound has shown moderate to good antibiofilm activity, with Minimum Biofilm Inhibitory Concentration (MBIC) values as follows:
| Bacterial Strain | MBIC (μg/mL) |
|---|---|
| MRSA | 62.216 - 124.432 |
| Staphylococcus epidermidis | 31.108 - 62.216 |
Compared to standard antibiotics like ciprofloxacin, which has lower MBIC values, this compound presents a viable alternative for biofilm-related infections .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Protein Synthesis Inhibition : The compound interferes with bacterial protein synthesis, leading to cell death.
- Nucleic Acid Synthesis Disruption : It inhibits the synthesis of nucleic acids, crucial for bacterial replication.
- Peptidoglycan Production Inhibition : The disruption in peptidoglycan synthesis affects the integrity of bacterial cell walls .
Case Studies and Research Findings
A study published in MDPI assessed the antibacterial properties of various Schiff base derivatives, including this compound. The results indicated that it could effectively combat biofilm formation in clinical isolates of MRSA and other pathogens .
In another investigation focused on structure-activity relationships (SAR), modifications to the chromenone structure were explored to enhance antimicrobial efficacy while minimizing toxicity . The findings suggest that specific substitutions on the chromenone ring can significantly influence both potency and selectivity against target bacteria.
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
Structural and Functional Differences
The compound is compared to analogs with variations in substituents, which significantly alter chemical reactivity and biological activity:
Table 1: Key Structural and Functional Comparisons
Mechanistic Insights
- Antioxidant Activity : The 7-hydroxy group is critical for radical scavenging. Derivatives lacking this group (e.g., 7-methoxy analogs) show diminished activity .
- Receptor Binding : The 2-methoxyphenyl group in the target compound provides optimal steric bulk for receptor interactions compared to 4-methoxy or unsubstituted phenyl analogs .
- Enzyme Inhibition: The dimethylaminomethyl group enhances binding to ATP pockets in kinases, while bulkier groups (e.g., piperazine) improve CNS targeting .
Research Findings and Data
Table 2: Pharmacological Data of Selected Derivatives
Key Observations :
- The target compound balances kinase inhibition (low IC50) and antioxidant capacity.
- Solubility decreases with hydrophobic substituents (e.g., trifluoromethyl).
- Piperazine derivatives exhibit superior solubility but lower potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
